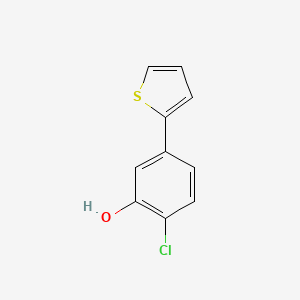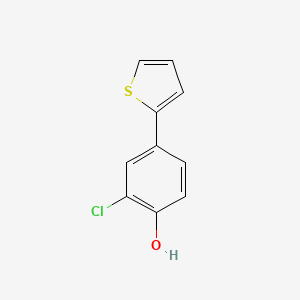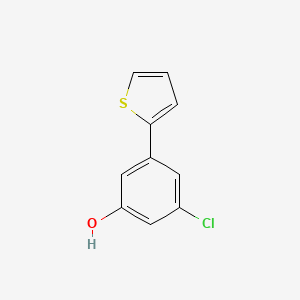
3-Chloro-5-(4-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(4-methylphenyl)phenol, or CMPP for short, is a synthetic organic compound with a molecular formula of C9H9ClO. CMPP is a white crystalline solid with a melting point of 137-139°C and a boiling point of 255°C. It is insoluble in water, but soluble in ethanol and other organic solvents. CMPP is a common intermediate in the production of pharmaceuticals, agrochemicals, dyes, and other chemicals.
Scientific Research Applications
CMPP has been studied extensively in scientific research for its wide range of applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an intermediate in the production of pharmaceuticals, agrochemicals, dyes, and other chemicals. CMPP has also been used as an antioxidant, a corrosion inhibitor, and an antimicrobial agent. Additionally, it has been studied for its potential as a biosensor, a drug delivery system, and a nanomaterial.
Mechanism of Action
CMPP has been shown to act as an antioxidant, a corrosion inhibitor, and an antimicrobial agent. As an antioxidant, CMPP has been found to scavenge free radicals and inhibit the oxidation of lipid molecules. As a corrosion inhibitor, CMPP has been shown to form a protective film on the surface of metals and prevent corrosion. As an antimicrobial agent, CMPP has been found to inhibit the growth of bacteria, fungi, and other microorganisms.
Biochemical and Physiological Effects
CMPP has been studied for its potential biochemical and physiological effects. In animal studies, CMPP has been found to have anti-inflammatory, analgesic, and antispasmodic properties. Additionally, CMPP has been found to reduce the production of pro-inflammatory mediators, such as nitric oxide, and to reduce the levels of inflammatory markers, such as C-reactive protein. CMPP has also been found to have antifungal and antiviral properties.
Advantages and Limitations for Lab Experiments
CMPP has several advantages and limitations for use in lab experiments. The main advantage of CMPP is its availability and low cost. Additionally, CMPP is relatively stable and can be stored for long periods of time. However, CMPP is insoluble in water and can be difficult to dissolve in organic solvents. Additionally, CMPP is toxic and should be handled with care.
Future Directions
There are several potential future directions for research on CMPP. These include further investigation of its biochemical and physiological effects, its potential as a biosensor and drug delivery system, and its use as a nanomaterial. Additionally, further research on the synthesis of CMPP and its applications in organic synthesis and chemical reactions is needed. Finally, research on the safety and toxicity of CMPP is needed to ensure its safe and effective use in laboratory experiments and commercial applications.
Synthesis Methods
CMPP is synthesized through a three-step process involving the reaction of 4-methylphenol with chlorine and sodium hydroxide. In the first step, 4-methylphenol is reacted with chlorine gas in a solvent such as dichloromethane to form 4-chloro-4-methylphenol. In the second step, 4-chloro-4-methylphenol is reacted with sodium hydroxide in a solvent such as ethanol to form 3-chloro-5-(4-methylphenyl)phenol. In the third step, the product is purified by recrystallization from ethanol or other solvents.
properties
IUPAC Name |
3-chloro-5-(4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYUGCQSOOCFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685831 |
Source


|
| Record name | 5-Chloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-methylphenyl)phenol | |
CAS RN |
1261891-77-3 |
Source


|
| Record name | 5-Chloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380563.png)












